molecular formula C18H17ClO B2797369 (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1449400-19-4

(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No. B2797369
M. Wt: 284.78
InChI Key: RYGRDEVSSARKGB-LFYBBSHMSA-N
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Description

(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as 4-chloro-3-phenylprop-2-en-1-one (CPP-2-E), is a synthetic compound belonging to the class of compounds known as arylalkylketones. CPP-2-E is a colorless solid at room temperature and has a molecular weight of 263.77 g/mol. CPP-2-E is an important compound in the field of medicinal chemistry due to its wide range of potential applications in both pharmaceuticals and industrial chemistry.

Scientific Research Applications

Crystal Structure and Synthesis

This compound has been synthesized through base-catalyzed Claisen-Schmidt condensation reactions, demonstrating its structural versatility and potential for further chemical modifications. The crystal structures of this compound and its derivatives have been extensively analyzed, revealing the intra-molecular hydrogen bonding and weak intermolecular interactions that stabilize the crystal structures. These structural studies provide insights into the design of materials with specific properties and the development of novel compounds with enhanced stability and performance in various applications (Salian et al., 2018).

Molecular Interactions and Properties

Research has explored the molecular interactions and properties of chalcone derivatives, including the compound . Studies on hydrogen bonding, lattice energy analysis, and X-ray diffraction data have contributed to a deeper understanding of the molecular interactions that govern the stability and properties of these compounds. These insights are crucial for the development of materials with tailored properties for specific applications (Salian et al., 2016).

Nonlinear Optical (NLO) Properties

The NLO properties of chalcone derivatives have been investigated, highlighting their potential in optical applications. Studies on the first-order hyperpolarizability, NBO analysis, and MEP analysis of these compounds reveal their significant NLO properties, making them candidates for use in optical devices and materials. The understanding of the molecular basis of these properties facilitates the design of compounds with enhanced or specific optical characteristics (Najiya et al., 2014).

Biological Activity and Molecular Docking

Further research has extended to the computational analysis and molecular docking studies of these compounds, aiming to explore their biological activities. Quantum chemical calculations and molecular docking results suggest potential biological functions, including antimicrobial and anticancer activities. These studies provide a foundation for the development of novel therapeutic agents based on the structural framework of (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and its derivatives. The exploration of these compounds' interactions with biological targets can lead to the identification of new drug candidates (Viji et al., 2020).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,1-2H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGRDEVSSARKGB-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

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